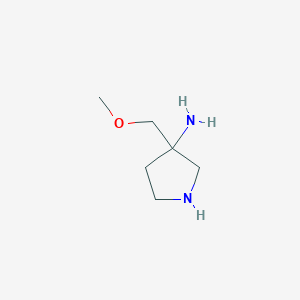

3-(Methoxymethyl)pyrrolidin-3-amine

Description

Structure

3D Structure

Properties

CAS No. |

125033-03-6 |

|---|---|

Molecular Formula |

C6H14N2O |

Molecular Weight |

130.19 g/mol |

IUPAC Name |

3-(methoxymethyl)pyrrolidin-3-amine |

InChI |

InChI=1S/C6H14N2O/c1-9-5-6(7)2-3-8-4-6/h8H,2-5,7H2,1H3 |

InChI Key |

VRCFJBIYSQCHQB-UHFFFAOYSA-N |

SMILES |

COCC1(CCNC1)N |

Canonical SMILES |

COCC1(CCNC1)N |

Synonyms |

3-Pyrrolidinamine,3-(methoxymethyl)-(9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methoxymethyl Pyrrolidin 3 Amine

Retrosynthetic Strategies for the 3-Substituted Pyrrolidine (B122466) Core

A retrosynthetic analysis of 3-(methoxymethyl)pyrrolidin-3-amine reveals several potential disconnection points, leading to various synthetic strategies. The core challenge lies in the construction of the sterically congested quaternary center at the C3 position of the pyrrolidine ring.

Strategy 1: Cyclization of an Acyclic Precursor A primary retrosynthetic approach involves the disconnection of the N1-C2 and N1-C5 bonds of the pyrrolidine ring, leading to a linear acyclic precursor. This precursor would contain the necessary functionalities to facilitate a subsequent intramolecular cyclization. For instance, a 1,4-dihalo- or 1,4-diol-substituted 2-amino-2-(methoxymethyl)propane derivative could serve as a key intermediate. The cyclization would then be achieved through a double nucleophilic substitution by a primary amine.

Strategy 2: Functionalization of a Pre-formed Pyrrolidine Ring An alternative strategy begins with a pre-existing pyrrolidine ring, which is then functionalized at the C3 position. A common starting material for this approach is 3-pyrrolidinone. The introduction of the methoxymethyl and amino groups can be envisioned through several pathways. One potential route involves the formation of a cyanohydrin at the C3 position, followed by reduction of the nitrile to an amine and subsequent etherification of the hydroxyl group. Another possibility is the direct α-amination and α-alkoxylation of the ketone, although this can be challenging to control.

Strategy 3: [3+2] Cycloaddition Reactions A powerful and convergent approach to the pyrrolidine ring is through a [3+2] cycloaddition reaction. nih.gov This strategy involves the reaction of an azomethine ylide with a suitable dipolarophile. For the synthesis of this compound, a specifically substituted alkene bearing the methoxymethyl and a masked amino group would be required as the dipolarophile. The azomethine ylide, generated in situ, would then react to form the five-membered ring with the desired substitution pattern.

Classical and Established Synthetic Routes to this compound

While specific literature detailing the synthesis of this compound is not abundant, established methods for the synthesis of analogous 3-substituted pyrrolidines provide a solid foundation for its preparation.

One of the most common and classical approaches to synthesize 3-aminopyrrolidine (B1265635) derivatives starts from readily available chiral precursors such as amino acids. For example, (S)-(+)-3-aminopyrrolidine dihydrochloride (B599025) has been synthesized from L-aspartic acid. nih.gov A plausible route to this compound could be adapted from such a procedure. This would likely involve the protection of the amino and carboxylic acid functionalities of a suitable starting material, followed by the introduction of the methoxymethyl group and subsequent cyclization.

Another established method involves the modification of a 3-hydroxyproline (B1217163) derivative. The hydroxyl group can be converted into a good leaving group, such as a mesylate or tosylate, and then displaced by an azide (B81097). Subsequent reduction of the azide to an amine and modification of the carboxylic acid functionality to a methoxymethyl group would yield the target compound.

A general route to 3-aminopyrrolidine derivatives has been described starting from 1,2,4-trisubstituted butane (B89635) derivatives. google.com For the target molecule, a hypothetical 1,2,4-tribromo-2-(methoxymethyl)butane could be reacted with a protected amine to form the pyrrolidine ring.

Novel and Advanced Synthetic Approaches for this compound

Modern synthetic chemistry offers a range of advanced methodologies for the construction of complex molecules like this compound, with a particular emphasis on controlling stereochemistry.

Enantioselective Synthesis of Chiral this compound

The presence of a stereogenic quaternary center in this compound makes its enantioselective synthesis a significant challenge and a key objective for its application in chiral drug development.

Asymmetric catalysis provides a powerful tool for the enantioselective construction of the pyrrolidine ring. Organocatalysis, in particular, has emerged as a robust strategy for the synthesis of highly substituted pyrrolidines. For instance, organocatalytic asymmetric cascade reactions have been developed to create pyrrolidines with a stereogenic quaternary center at the 3-position. google.com These reactions often utilize chiral amines or squaramides as catalysts to control the stereochemical outcome of the ring-forming step.

Metal-catalyzed reactions also offer viable routes. Palladium-catalyzed hydroarylation of pyrrolines has been shown to produce 3-substituted pyrrolidines, and with the use of chiral ligands, this could potentially be rendered enantioselective. sigmaaldrich.commdpi.com

The use of chiral auxiliaries is a well-established method for controlling stereochemistry. In the context of pyrrolidine synthesis, chiral N-tert-butanesulfinylimines have proven to be effective in diastereoselective [3+2] cycloaddition reactions with azomethine ylides to produce densely substituted pyrrolidines. nih.govnih.gov This approach allows for the introduction of chirality from the auxiliary, which can later be removed to yield the enantiomerically enriched product. The stereochemical outcome is often predictable and highly selective.

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. While a direct biocatalytic route to this compound has not been reported, related transformations suggest its feasibility. For example, enzymes have been used for the stereoselective esterification or hydrolysis of racemic N-substituted-3-hydroxypyrrolidines to resolve the enantiomers. chemicalbook.com A similar enzymatic resolution could potentially be applied to a suitable precursor of the target molecule. Furthermore, the use of transaminases for the asymmetric synthesis of amines from ketones is a rapidly developing field and could be envisioned for the conversion of a 3-(methoxymethyl)-3-oxopyrrolidine precursor.

Chemo- and Regioselective Transformations for Precursor Preparation

The construction of the this compound scaffold hinges on the strategic and selective introduction of the key functional groups onto a suitable precursor. Chemo- and regioselective transformations are paramount in achieving this, ensuring that reactions occur at the desired positions and in the correct sequence, thus avoiding the formation of unwanted isomers and byproducts.

A plausible approach involves the use of a pre-existing pyrrolidine ring, which is then functionalized at the 3-position. For instance, a 3-oxopyrrolidine derivative can serve as a versatile intermediate. The ketone functionality allows for the sequential introduction of the methoxymethyl and amino groups. One potential route could involve a nucleophilic addition of a methoxymethyl organometallic reagent to the ketone, followed by the conversion of the resulting tertiary alcohol to an amine. However, controlling the stereochemistry at the newly formed quaternary center would be a significant challenge.

Alternatively, a Michael addition of a nucleophile to a 3-pyrrolin-2-one could be employed to introduce one of the required substituents. Subsequent manipulation of the lactam and the other functionalities would then be necessary to arrive at the target compound.

A more direct approach could involve the cyclization of an acyclic precursor that already contains the necessary carbon framework and functional groups in a protected form. For example, a suitably substituted 4-amino-4-(methoxymethyl)pentanal or a related derivative could undergo reductive amination to form the pyrrolidine ring. The success of such a strategy would depend on the ability to synthesize the acyclic precursor with high chemo- and regioselectivity.

Recent advancements in catalysis offer promising avenues for the chemo- and regioselective functionalization of pyrrolidines. For instance, transition-metal-catalyzed C-H activation could potentially be used to introduce a functional group at the C3 position of a pre-existing N-protected pyrrolidine. However, directing the catalyst to the desired position in the presence of other functional groups would require careful selection of the catalyst and directing groups. organic-chemistry.org

Multicomponent Reactions in the Synthesis of this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical route to complex molecules. nih.govtandfonline.com The application of MCRs to the synthesis of this compound is an attractive strategy for rapidly assembling the core structure.

One of the most powerful MCRs for the synthesis of pyrrolidines is the [3+2] cycloaddition of azomethine ylides with various dipolarophiles. beilstein-journals.org An azomethine ylide can be generated in situ from the condensation of an α-amino acid or ester with an aldehyde. For the synthesis of our target molecule, a specifically designed azomethine ylide precursor and a dipolarophile would be required. For instance, an azomethine ylide derived from an amino acid bearing a methoxymethyl group could react with a suitable dipolarophile to construct the pyrrolidine ring with the desired substitution pattern. The challenge lies in designing the appropriate starting materials that would lead to the formation of the quaternary center at the 3-position. nih.gov

Another relevant MCR is the Ugi reaction, a four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. While the classical Ugi reaction typically leads to α-acylamino amides, variations of this reaction can be employed to synthesize heterocyclic structures, including pyrrolidines. A carefully designed set of starting materials could potentially be used in an Ugi-type reaction followed by a post-condensation cyclization to yield the this compound scaffold.

The Passerini reaction, a three-component reaction between a carboxylic acid, an aldehyde or ketone, and an isocyanide, could also be considered for the synthesis of a precursor. The resulting α-acyloxy carboxamide could then be further elaborated to form the pyrrolidine ring.

Table 1: Overview of Potentially Applicable Multicomponent Reactions

| Multicomponent Reaction | Reactants | Potential for 3,3-Disubstituted Pyrrolidine Synthesis |

| [3+2] Cycloaddition | Azomethine Ylide + Dipolarophile | High potential with appropriately substituted precursors to form the quaternary center. nih.govbeilstein-journals.org |

| Ugi Reaction | Aldehyde + Amine + Carboxylic Acid + Isocyanide | Potential through a post-condensation cyclization strategy. |

| Passerini Reaction | Ketone + Carboxylic Acid + Isocyanide | Could generate a key intermediate for subsequent cyclization. |

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The application of these principles to the synthesis of this compound is crucial for developing sustainable and environmentally friendly manufacturing processes.

Solvent-Free and Aqueous Methodologies

One of the key principles of green chemistry is the use of safer solvents or the elimination of solvents altogether. Solvent-free reactions, often conducted under microwave irradiation or mechanochemical conditions, can lead to shorter reaction times, higher yields, and reduced waste generation. tandfonline.com For the synthesis of pyrrolidine derivatives, several solvent-free methods have been reported. For instance, the synthesis of spirooxindoles containing a pyrrolidine ring has been achieved in high yields under catalyst-free and solvent-free conditions. rsc.org Such methodologies could potentially be adapted for the synthesis of this compound or its precursors.

Aqueous methodologies, using water as the reaction medium, offer significant environmental benefits over traditional organic solvents. Water is non-toxic, non-flammable, and readily available. The synthesis of various heterocyclic compounds, including pyrrolidines, has been successfully demonstrated in aqueous media. researchgate.net For example, a highly chemo- and regioselective synthesis of heterocyclic propellanes has been achieved through a sequential multicomponent reaction in water at ambient temperature. researchgate.net Exploring aqueous conditions for the key bond-forming reactions in the synthesis of this compound could lead to a significantly greener process.

Atom Economy Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. mdpi.com Reactions with high atom economy are desirable as they minimize the generation of waste. Multicomponent reactions are inherently atom-economical as they incorporate most or all of the atoms of the starting materials into the final product. nih.govtandfonline.com Therefore, the development of an MCR-based synthesis for this compound would be a significant step towards a more sustainable process.

In addition to MCRs, other reaction types such as addition and cycloaddition reactions generally exhibit high atom economy. When designing a synthetic route, it is important to favor these types of reactions over substitution and elimination reactions, which inherently generate byproducts. A careful analysis of the atom economy of each step in a proposed synthesis can help in identifying areas for improvement and in selecting the most efficient and sustainable route.

Table 2: Green Chemistry Metrics for Synthetic Route Evaluation

| Green Chemistry Metric | Description | Relevance to Synthesis of this compound |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Prioritizing addition and multicomponent reactions to maximize the incorporation of reactant atoms into the final product. |

| E-Factor | (Total mass of waste / Mass of product) | Aiming for a low E-factor by minimizing byproducts and solvent waste. |

| Process Mass Intensity (PMI) | (Total mass input / Mass of product) | A holistic metric that includes all materials used in the process, including solvents, reagents, and process aids. |

| Solvent Selection | Choosing environmentally benign solvents (e.g., water, ethanol) or solvent-free conditions. | Reducing the environmental impact and safety hazards associated with volatile organic compounds. |

Methodologies for Purification and Isolation of this compound

The purification and isolation of this compound present a significant challenge due to its high polarity and basic nature. These properties can lead to strong interactions with stationary phases in chromatography, resulting in poor peak shape and difficult separation from impurities. chemicalforums.com

Standard silica (B1680970) gel chromatography is often problematic for highly polar amines. The acidic nature of silica can lead to irreversible adsorption or tailing of the basic amine. To overcome this, several strategies can be employed. One common approach is to add a small amount of a basic modifier, such as triethylamine (B128534) or ammonium (B1175870) hydroxide, to the eluent. chemicalforums.com This helps to saturate the acidic sites on the silica gel and improve the elution of the amine. Alternatively, a less acidic stationary phase, such as alumina (B75360) (basic or neutral), can be used. chemicalforums.com

Reverse-phase chromatography, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol), is another powerful technique for purifying polar compounds. The addition of an ion-pairing agent, such as trifluoroacetic acid (TFA), to the mobile phase can improve the retention and peak shape of the amine by forming an ion pair that is more retained by the stationary phase.

Given the presence of a basic amino group, another effective purification strategy is the formation of a salt. google.comfrontiersin.org The crude amine can be treated with a suitable acid (e.g., hydrochloric acid, sulfuric acid, or a carboxylic acid) to form the corresponding salt. These salts are often crystalline and can be purified by recrystallization. google.comfrontiersin.org The choice of the acid and the recrystallization solvent is crucial for obtaining a high-purity crystalline product. After purification, the free amine can be regenerated by treatment with a base.

Table 3: Purification Techniques for Polar Amines

| Purification Technique | Principle | Advantages | Disadvantages |

| Normal Phase Chromatography (with basic modifier) | Adsorption chromatography on a polar stationary phase (e.g., silica gel) with a non-polar eluent containing a basic additive. | Readily available stationary phase. | Can still result in tailing; modifier can be difficult to remove. |

| Normal Phase Chromatography (Alumina) | Adsorption chromatography on a less acidic stationary phase. | Better for basic compounds than silica. | Can have lower resolution than silica. |

| Reverse Phase Chromatography (with ion-pairing agent) | Partition chromatography on a non-polar stationary phase with a polar eluent containing an acid. | Excellent for polar compounds; high resolution. | Ion-pairing agent may need to be removed. |

| Crystallization of Salts | Formation of a crystalline salt with a suitable acid, followed by recrystallization. | Can provide very high purity; scalable. | Requires an additional step to form and then liberate the free amine. |

Chemical Reactivity and Mechanistic Studies of 3 Methoxymethyl Pyrrolidin 3 Amine

Reactivity of the Primary Amine Functionality of 3-(Methoxymethyl)pyrrolidin-3-amine

The primary amine group in this compound is a key site for various chemical modifications, including N-alkylation, N-acylation, condensation reactions to form imines, and participation in palladium-catalyzed amination reactions.

N-Alkylation and N-Acylation Reactions

The primary amine of this compound readily undergoes N-alkylation with alkyl halides or other alkylating agents. This reaction proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkylating agent. The reaction can be controlled to achieve mono- or di-alkylation depending on the stoichiometry of the reactants and the reaction conditions. Similarly, N-acylation with acyl chlorides or anhydrides proceeds efficiently to form the corresponding amides. These reactions are fundamental for introducing a wide variety of substituents at the nitrogen atom, thereby modifying the compound's properties.

| Reagent Type | Example Reagent | Product Type |

| Alkyl Halide | Iodomethane | N-Methyl-3-(methoxymethyl)pyrrolidin-3-amine |

| Acyl Chloride | Acetyl chloride | N-(3-(Methoxymethyl)pyrrolidin-3-yl)acetamide |

| Anhydride | Acetic anhydride | N-(3-(Methoxymethyl)pyrrolidin-3-yl)acetamide |

Table 1: Representative N-Alkylation and N-Acylation Reactions

| Entry | Reactant 1 | Reactant 2 | Product |

| 1 | This compound | Benzyl bromide | N-Benzyl-3-(methoxymethyl)pyrrolidin-3-amine |

| 2 | This compound | Benzoyl chloride | N-(3-(Methoxymethyl)pyrrolidin-3-yl)benzamide |

Condensation and Imine Formation Reactions

The primary amine of this compound can react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The formation of the imine is a reversible process, and the equilibrium can often be driven towards the product by removing water from the reaction mixture.

The general mechanism for imine formation involves the following steps:

Nucleophilic attack of the primary amine on the carbonyl carbon.

Proton transfer to form a carbinolamine intermediate.

Protonation of the hydroxyl group to form a good leaving group (water).

Elimination of water to form an iminium ion.

Deprotonation to yield the final imine product.

Table 2: Condensation Reactions with Carbonyl Compounds

| Entry | Carbonyl Compound | Product |

| 1 | Benzaldehyde | N-(Benzylidene)-3-(methoxymethyl)pyrrolidin-3-amine |

| 2 | Acetone | N-(Propan-2-ylidene)-3-(methoxymethyl)pyrrolidin-3-amine |

Palladium-Catalyzed Amination Reactions

This compound can serve as a nucleophile in palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination. This powerful cross-coupling reaction allows for the formation of carbon-nitrogen bonds between the primary amine and aryl or heteroaryl halides (or triflates). The reaction typically employs a palladium catalyst in combination with a suitable phosphine (B1218219) ligand and a base. This methodology is widely used for the synthesis of N-aryl and N-heteroaryl derivatives.

The catalytic cycle of the Buchwald-Hartwig amination generally involves:

Oxidative addition of the aryl halide to a Pd(0) complex.

Coordination of the amine to the resulting Pd(II) complex.

Deprotonation of the coordinated amine by the base.

Reductive elimination of the N-arylated product, regenerating the Pd(0) catalyst.

Table 3: Palladium-Catalyzed Amination with Aryl Halides

| Entry | Aryl Halide | Ligand | Base | Product |

| 1 | Bromobenzene | XPhos | Sodium tert-butoxide | N-Phenyl-3-(methoxymethyl)pyrrolidin-3-amine |

| 2 | 4-Chlorotoluene | RuPhos | Cesium carbonate | N-(p-Tolyl)-3-(methoxymethyl)pyrrolidin-3-amine |

Reactivity of the Pyrrolidine (B122466) Ring System of this compound

The pyrrolidine ring itself can participate in various chemical transformations, including ring-opening and ring-expansion reactions, as well as substitutions at the pyrrolidine nitrogen.

Ring-Opening and Ring-Expansion Transformations

While the saturated pyrrolidine ring is generally stable, under specific conditions, it can undergo ring-opening reactions. These transformations often require the activation of the ring, for instance, through the formation of a quaternary ammonium (B1175870) salt or by the introduction of strain. Ring-expansion reactions can also be achieved, for example, through rearrangement of intermediates formed from the pyrrolidine ring. These reactions provide pathways to larger heterocyclic systems.

Substitutions at the Pyrrolidine Nitrogen

The secondary amine within the pyrrolidine ring of this compound can also undergo substitution reactions, similar to the primary amine, provided the primary amine is appropriately protected. N-alkylation and N-acylation at the ring nitrogen can be achieved using various electrophiles. These reactions are crucial for the synthesis of N-substituted pyrrolidine derivatives with diverse functionalities.

Transformations Involving the Methoxymethyl Ether Group

The methoxymethyl (MOM) ether in this compound serves as a protective group for the hydroxymethyl precursor. Its reactivity is primarily centered around cleavage to reveal the underlying alcohol, which can then undergo further functionalization.

Deprotection and Functional Group Interconversion

Deprotection of the MOM ether in a molecule like this compound would unmask a primary alcohol, enabling a variety of functional group interconversions. While specific studies on this exact molecule are not available, the deprotection of MOM ethers is a well-established transformation in organic synthesis. total-synthesis.comadichemistry.com The resulting 3-amino-3-(hydroxymethyl)pyrrolidine could then be subjected to various reactions. For instance, the primary alcohol could be oxidized to an aldehyde or a carboxylic acid, or converted to a leaving group (e.g., tosylate, mesylate) for subsequent nucleophilic substitution reactions. The presence of the vicinal amino group might influence these transformations, potentially leading to intramolecular reactions or requiring specific protecting group strategies for the amine to achieve selective conversion of the alcohol.

Ether Cleavage Methodologies

The cleavage of methoxymethyl ethers is typically achieved under acidic conditions. total-synthesis.comreddit.com The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack, often by water or an alcohol solvent, leading to the release of the alcohol, formaldehyde, and methanol (B129727). total-synthesis.com A variety of acidic reagents can be employed for this purpose.

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Hydrochloric Acid (HCl) | MeOH or THF/H₂O, heat | A common and cost-effective method. reddit.com |

| Trifluoroacetic Acid (TFA) | CH₂Cl₂, room temperature | Often used for more sensitive substrates. total-synthesis.com |

| p-Toluenesulfonic Acid (p-TsOH) | MeOH, heat | A solid, easy-to-handle acid catalyst. |

| Lewis Acids (e.g., MgBr₂, ZnBr₂) | Various organic solvents | Can offer milder conditions and different selectivity. |

| Trimethylsilyl Bromide (TMSBr) | CH₂Cl₂, 0 °C to room temperature | A reactive electrophile that can cleave MOM ethers. total-synthesis.com |

Stereoselective Reactions Facilitated by this compound

Chiral pyrrolidine derivatives are widely used as organocatalysts in a variety of stereoselective transformations. rsc.org Specifically, chiral 2-substituted and 2,5-disubstituted pyrrolidines, often derived from proline, have proven to be highly effective in reactions such as aldol (B89426) reactions, Michael additions, and Mannich reactions. These catalysts typically operate by forming a nucleophilic enamine or a transient iminium ion with the substrate, thereby controlling the stereochemical outcome of the reaction.

While there is no specific literature describing the use of this compound as a catalyst in stereoselective reactions, its structure contains a chiral center at the C3 position (assuming it is synthesized in an enantiomerically pure form). The presence of both a primary amine and a methoxymethyl group at a stereogenic center could potentially allow it to function as a chiral ligand or organocatalyst. The amine could engage in enamine or iminium ion formation, while the ether oxygen could act as a hydrogen bond acceptor or a coordinating site for a metal, thus influencing the transition state of a reaction. However, without experimental data, its efficacy and the stereochemical sense of any induced chirality remain speculative. Research on other chiral 3-substituted pyrrolidines could provide insights into the potential applications of this molecule in asymmetric synthesis. chemrxiv.org

Computational and Experimental Mechanistic Investigations of this compound Reactions

Detailed mechanistic investigations, both computational and experimental, for reactions involving this compound are not present in the current scientific literature. However, computational studies on related pyrrolidine systems have provided valuable insights into their reactivity and the mechanisms of reactions they participate in.

For instance, DFT (Density Functional Theory) calculations have been employed to study the mechanism of formation of pyrrolidin-3-one type compounds via reductive amination, elucidating the transition states and energy barriers of the reaction pathway. researchgate.net Similar computational approaches could be applied to understand the reactivity of this compound. For example, the mechanism of MOM ether cleavage under acidic conditions could be modeled to determine the activation energies and the role of the neighboring amino group.

Furthermore, computational studies are frequently used to elucidate the origins of stereoselectivity in organocatalyzed reactions involving chiral pyrrolidines. acs.org If this compound were to be explored as a catalyst, DFT calculations could model the transition states of the catalyzed reaction to predict the likely stereochemical outcome and explain the role of the methoxymethyl group in stereoinduction. Such studies would be crucial in guiding the rational design of new catalysts based on the 3-aminopyrrolidine (B1265635) scaffold. Experimental mechanistic studies, such as kinetic analysis and isotope labeling experiments, would be necessary to validate any computational predictions.

Derivatization and Analog Development from 3 Methoxymethyl Pyrrolidin 3 Amine

Synthesis of Functionalized Derivatives of 3-(Methoxymethyl)pyrrolidin-3-amine

The functionalization of this compound provides a versatile platform for introducing a wide range of chemical groups, which in turn allows for the fine-tuning of its molecular properties. These modifications primarily target the primary amine, the pyrrolidine (B122466) ring, and the methoxymethyl side chain.

Amine-Modified Derivatives (e.g., Amides, Ureas, Carbamates)

The primary amine group of this compound is a readily accessible site for chemical modification, enabling the synthesis of diverse derivatives such as amides, ureas, and carbamates.

Amides are commonly prepared through the acylation of the primary amine with carboxylic acids or their activated forms, such as acid chlorides or anhydrides. These reactions are typically carried out in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), along with a non-nucleophilic base.

Ureas are synthesized by reacting this compound with isocyanates. This reaction generally proceeds under mild conditions to yield the corresponding urea (B33335) derivative.

Carbamates can be formed by treating the amine with a suitable chloroformate in the presence of a base. This reaction introduces a carbamate (B1207046) linkage, which can alter the polarity and hydrogen-bonding capabilities of the parent molecule.

| Derivative Type | Reagent Example | General Reaction Condition |

| Amide | Carboxylic Acid/Acid Chloride | Coupling agent (e.g., EDC, DCC), Base |

| Urea | Isocyanate | Aprotic solvent |

| Carbamate | Chloroformate | Base |

Pyrrolidine Ring-Substituted Analogs via Functionalization

Introducing substituents onto the pyrrolidine ring can significantly impact the molecule's conformation and introduce new points for molecular interactions. The synthesis of such analogs often requires a multi-step approach where the substituted pyrrolidine ring is constructed before the introduction of the key functional groups at the 3-position. This allows for precise control over the stereochemistry and positioning of the substituents.

Modifications of the Methoxymethyl Moiety

The methoxymethyl group offers another site for chemical modification. The ether linkage can be cleaved to reveal a hydroxymethyl group, which can then be further functionalized through esterification or etherification with different alkyl or aryl groups. These modifications can influence the compound's solubility and steric profile.

Design and Synthesis of this compound-Based Scaffolds

The rigid, three-dimensional structure of the this compound core makes it an excellent scaffold for the development of more complex molecules. By utilizing the functional handles on the parent molecule, larger and more elaborate structures can be constructed. These scaffolds can be designed to present various functional groups in a well-defined spatial arrangement, which is a key consideration in the design of molecules for specific applications.

Combinatorial Chemistry and Parallel Synthesis Approaches for Library Generation

To efficiently explore the chemical space surrounding this compound, combinatorial chemistry and parallel synthesis techniques are often employed. These methods allow for the rapid generation of large libraries of related compounds by reacting a common core molecule with a diverse set of building blocks. For instance, the this compound core can be reacted with a library of carboxylic acids to produce a corresponding library of amides. This high-throughput approach is invaluable for the initial screening and identification of compounds with desired properties.

Applications of 3 Methoxymethyl Pyrrolidin 3 Amine in Advanced Organic Synthesis

Scaffold for Chemical Probes and Tools in Interdisciplinary Research

The intrinsic structural attributes of 3-(Methoxymethyl)pyrrolidin-3-amine, including its defined stereochemistry and the presence of multiple functional groups, make it an attractive scaffold for the design of chemical probes and tools. These tools are instrumental in interdisciplinary research for exploring biological pathways and mechanisms of action.

A closely related analogue, 3-(aminomethyl)pyrrolidine, has been successfully immobilized on a polymer resin to create a heterogeneous catalyst. mdpi.com This demonstrates the utility of the 3-substituted pyrrolidine (B122466) framework in creating functional materials for chemical transformations, a concept that is readily extendable to the development of affinity chromatography matrices or probes for target identification. The synthesis involves the functionalization of a poly[(ethylene glycol) methacrylate] (PEGMA) resin, highlighting a practical approach to leveraging this scaffold in a solid-supported format for interdisciplinary applications. mdpi.com

Table 1: Research Findings on a Closely Related Pyrrolidine Scaffold

| Compound/System | Application | Key Findings | Reference |

| 3-(aminomethyl)pyrrolidine functionalized PEGMA resin | Heterogeneous catalyst for aqueous aldol (B89426) reactions | The catalyst exhibited high activity, attributed to the high alkalinity and minimal steric hindrance of the amine active site coupled with a swellable polymer support. | mdpi.com |

Emerging Applications in Materials Science and Polymer Chemistry

The trifunctional nature of this compound presents intriguing possibilities for its use as a monomer or cross-linking agent in the synthesis of novel polymers and materials. The primary amine, secondary amine within the pyrrolidine ring, and the ether linkage offer multiple points for polymerization or modification.

The field of polymer chemistry has seen a growing interest in the use of trifunctional amines for the creation of complex polymer architectures, such as hyperbranched polymers, through Michael addition polymerizations with acrylic monomers. nih.gov These reactions are versatile and can be tailored to produce materials with specific properties for applications in biomaterials, including gene and drug delivery. nih.gov The reactivity of the different amine functionalities (primary vs. secondary) can be selectively controlled by adjusting reaction conditions, allowing for the synthesis of either linear or branched polymers. nih.gov While specific studies employing this compound in this context are not yet prevalent, its structure aligns well with the monomer requirements for such polymerizations.

Furthermore, the incorporation of pyrrolidine moieties into polymer backbones can impart unique properties. For example, polymers derived from 3-methylene-2-pyrrolidone have shown excellent thermal stability and aqueous solubility, making them non-toxic and suitable for biomedical applications. researchgate.net The functionalization of polymer resins with a close structural analog, 3-(aminomethyl)pyrrolidine, to create a heterogeneous catalyst underscores the potential of integrating such scaffolds into polymeric materials to introduce specific functionalities. mdpi.com The synthesis of this catalyst involved a multi-step process on a solid support, demonstrating a viable strategy for creating functionalized polymers based on the pyrrolidine core. mdpi.com

The development of polymers with protected amine functionalities is another area of active research, as these polymers can be deprotected to yield reactive amine groups for further conjugation. rsc.org This approach could be readily applied to polymers synthesized using this compound, opening avenues for the creation of functional materials for a wide range of applications, from specialty coatings to advanced biomaterials.

Table 2: Potential Polymerization Strategies Involving Amine Functionalities

| Polymerization Type | Monomer Functionality | Potential Polymer Architecture | Relevant Application Areas |

| Michael Addition Polymerization | Trifunctional Amine + Acrylic Monomer | Linear or Hyperbranched | Biomaterials, Drug/Gene Delivery |

| Free Radical Polymerization | Vinyl-substituted Pyrrolidone | Linear | Binders, Emulsion Stabilizers |

| Cationic Ring-Opening Polymerization | Amine-containing Initiators | Telechelic Polymers | Functional Polymer Architectures |

Advanced Spectroscopic and Computational Characterization Methodologies for 3 Methoxymethyl Pyrrolidin 3 Amine

High-Resolution NMR Spectroscopic Techniques for Structural Elucidation (e.g., 2D NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-(Methoxymethyl)pyrrolidin-3-amine. High-resolution 1D (¹H, ¹³C) and 2D NMR experiments in a suitable solvent (e.g., CDCl₃ or D₂O) provide definitive evidence of the molecular skeleton and connectivity.

¹H NMR spectroscopy would confirm the presence of all protons. The pyrrolidine (B122466) ring protons would appear as complex multiplets, while the methoxymethyl group would show a singlet for the methoxy (B1213986) protons (-OCH₃) and a singlet or AB quartet for the methylene (B1212753) protons (-CH₂O-), depending on their magnetic equivalence. The protons of the primary amine (-NH₂) and the secondary amine (-NH-) would appear as broad singlets, which can be confirmed by D₂O exchange.

¹³C NMR spectroscopy would show six distinct carbon signals, corresponding to the four carbons of the pyrrolidine ring, the methylene carbon of the methoxymethyl group, and the methyl carbon of the methoxy group. The quaternary carbon at C3, being bonded to two heteroatoms, would have a characteristic chemical shift.

2D NMR techniques are essential for assembling the structure:

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, establishing the connectivity of the protons within the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each carbon signal based on its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is critical for identifying the quaternary C3 carbon by its correlation to the protons on C2, C4, and the methoxymethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. For this compound, NOESY can help determine the relative orientation of the substituents and the puckering of the pyrrolidine ring by identifying through-space interactions between the methoxymethyl protons and the protons on the pyrrolidine ring. frontiersin.org

| Position | Predicted ¹³C Shift (ppm) | Attached Protons | Predicted ¹H Shift (ppm) | ¹H Multiplicity |

|---|---|---|---|---|

| C2 | ~50-55 | H2 | ~2.8-3.2 | m |

| C3 | ~65-70 | - | - | - |

| C4 | ~25-30 | H4 | ~1.7-2.1 | m |

| C5 | ~45-50 | H5 | ~2.7-3.1 | m |

| -CH₂O- | ~75-80 | -CH₂- | ~3.4-3.6 | s |

| -OCH₃ | ~58-60 | -CH₃ | ~3.3 | s |

| -NH | - | -NH | Broad | s |

| -NH₂ | - | -NH₂ | Broad | s |

Mass Spectrometry Approaches for Molecular Characterization (e.g., High-Resolution MS, Tandem MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to gain structural information through fragmentation analysis. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) , typically using electrospray ionization (ESI), would provide the accurate mass of the protonated molecule [M+H]⁺. This allows for the unambiguous determination of the molecular formula (C₆H₁₅N₂O⁺ for the protonated species) by comparing the measured mass to the calculated theoretical mass with high precision (typically <5 ppm error). nih.gov

Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of the parent ion [M+H]⁺ to produce a characteristic pattern of daughter ions. This fragmentation pattern serves as a fingerprint for the molecule's structure. rsc.orgnih.gov For this compound, key fragmentation pathways initiated by collision-induced dissociation (CID) would likely include:

Loss of ammonia (B1221849) (NH₃): A common fragmentation for primary amines.

Loss of methanol (B129727) (CH₃OH): From the methoxymethyl substituent.

Loss of the methoxymethyl radical (•CH₂OCH₃) or methoxy radical (•OCH₃).

Ring-opening fragmentation: Cleavage of the C-C bonds within the pyrrolidine ring, a characteristic pathway for cyclic amines.

These fragmentation patterns allow for the confirmation of the different structural subunits of the molecule. youtube.commiamioh.edu

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₆H₁₅N₂O⁺ | 131.1184 | Protonated molecule |

| [M+H - NH₃]⁺ | C₆H₁₂NO⁺ | 114.0919 | Loss of ammonia |

| [M+H - CH₃OH]⁺ | C₅H₁₁N₂⁺ | 99.0922 | Loss of methanol |

| [M+H - CH₂O]⁺ | C₅H₁₃N₂⁺ | 101.1079 | Loss of formaldehyde |

| [C₄H₈N]⁺ | C₄H₈N⁺ | 70.0657 | Pyrrolidine ring fragment |

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion)

Since this compound possesses a chiral center at C3, it can exist as a pair of enantiomers, (R) and (S). Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of a separated enantiomer. nih.gov

These techniques measure the differential absorption (ECD) or rotation (ORD) of left- and right-circularly polarized light by the chiral molecule. tandfonline.comarabjchem.orgmdpi.com The resulting spectrum is a unique signature of a specific enantiomer. While the experimental spectrum itself does not directly reveal the configuration, it can be compared to the spectrum of a known standard or, more commonly, to a theoretically predicted spectrum.

Modern approaches combine experimental ECD/ORD measurements with quantum chemical calculations, such as Time-Dependent Density Functional Theory (TD-DFT). acs.orgchemicalbook.com By calculating the theoretical ECD or ORD spectrum for a chosen configuration (e.g., the R-enantiomer), a direct comparison with the experimental spectrum can be made. A match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration of the enantiomer under investigation. capes.gov.br

X-ray Crystallography for Solid-State Structural Analysis and Conformational Studies

Single-crystal X-ray crystallography provides the most definitive and detailed three-dimensional structural information for a molecule in the solid state. rsc.org If a suitable single crystal of this compound or a salt derivative can be grown, this technique can unambiguously determine its complete molecular structure.

The analysis yields precise data on:

Bond lengths, bond angles, and torsion angles.

The absolute configuration of the chiral center (if a suitable heavy atom is present for anomalous dispersion).

The conformation of the pyrrolidine ring. Pyrrolidine rings are not planar and typically adopt puckered conformations, such as the envelope (E) or twist (T) forms, to minimize steric and torsional strain. chemicalbook.com X-ray analysis reveals which of these conformations is preferred in the crystal lattice.

Intermolecular interactions, such as hydrogen bonding involving the amine and methoxy groups, which dictate the crystal packing.

This solid-state data provides a crucial benchmark for comparison with solution-state NMR data and computational models. youtube.commdpi.com

| Parameter | Typical Value/Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Ring Pucker | Envelope (E) or Twist (T) conformation |

| C-N Bond Lengths | ~1.45 - 1.49 Å |

| C-O Bond Lengths | ~1.41 - 1.43 Å |

| Hydrogen Bonds | Presence and geometry of N-H···N or N-H···O bonds |

Computational Chemistry and Molecular Modeling of this compound

Computational methods are powerful tools for complementing experimental data and providing insights into the structure, stability, and dynamic behavior of molecules.

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and geometry of molecules. acs.org For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can be employed to: nih.govtandfonline.com

Perform geometry optimization to find the lowest energy (most stable) conformation of the molecule. This includes predicting the precise puckering of the pyrrolidine ring and the preferred orientation of the substituents.

Calculate thermodynamic properties such as enthalpy and Gibbs free energy to compare the relative stabilities of different conformers.

Predict spectroscopic data, including NMR chemical shifts and vibrational frequencies (IR/Raman), which can be compared with experimental results to validate the computational model.

Analyze the electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

Molecular Dynamics Simulations for Conformational Landscapes

While DFT calculations identify stable, low-energy structures, Molecular Dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time in a simulated environment (e.g., in a box of water molecules). nih.gov An MD simulation for this compound would involve:

Solving Newton's equations of motion for the atoms of the molecule and surrounding solvent, allowing the system to evolve over time (typically nanoseconds).

Tracking the changes in bond lengths, angles, and dihedral angles to explore the accessible conformational space.

Identifying the most populated conformational states and the energy barriers for converting between them. This is particularly useful for understanding the flexibility of the pyrrolidine ring and the rotation of its substituents in solution.

Analysis of the MD trajectory provides a detailed "movie" of the molecule's behavior, revealing its conformational landscape and how it interacts with its environment, which is information that is often inaccessible by static experimental methods alone.

Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools to predict the spectroscopic properties of molecules with a high degree of accuracy, aiding in the interpretation of experimental data and confirming structural assignments. Density Functional Theory (DFT) is a particularly robust method for this purpose.

The process begins with the in silico construction of the this compound molecule. A conformational analysis is first performed to identify the lowest energy conformer, as the geometry of the molecule significantly influences its spectroscopic output. researcher.life This involves exploring the potential energy surface of the molecule by rotating its flexible dihedral angles, such as those in the pyrrolidine ring and the methoxymethyl side chain.

Once the optimized geometry is obtained, various spectroscopic parameters can be calculated. For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework to predict ¹H and ¹³C chemical shifts. nih.gov These calculations provide theoretical spectra that can be compared with experimental data to confirm the molecular structure. The accuracy of these predictions is highly dependent on the choice of the functional and basis set. nih.gov

Similarly, theoretical vibrational spectra (Infrared and Raman) can be computed. This involves calculating the harmonic vibrational frequencies at the optimized geometry. The resulting frequencies and their corresponding intensities can be used to generate a theoretical spectrum, which is invaluable for assigning the vibrational modes observed in experimental FT-IR and FT-Raman spectra. nih.gov It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other systematic errors in the computational model. scifiniti.com

Below are tables representing the type of predicted spectroscopic data that would be generated for this compound using these computational methodologies.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 (N-H) | 1.54 | - |

| 2 | 2.98, 2.75 | 50.2 |

| 3 | - | 60.1 |

| 4 | 1.85, 1.62 | 25.8 |

| 5 | 3.15, 2.90 | 48.5 |

| 6 (CH₂-O) | 3.45 | 75.3 |

| 7 (O-CH₃) | 3.30 | 59.0 |

| 8 (NH₂) | 1.21 | - |

Note: Predicted values are hypothetical and based on typical ranges for similar structures, calculated using a DFT/B3LYP/6-31G(d,p) level of theory.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Predicted Intensity |

| N-H (amine) | Stretching | 3350, 3280 | Medium |

| C-H (alkane) | Stretching | 2950-2850 | Strong |

| N-H (amine) | Bending | 1620 | Medium |

| C-O (ether) | Stretching | 1100 | Strong |

| C-N | Stretching | 1150 | Medium |

Note: These are representative frequencies and are not exhaustive. The predictions would be derived from a full frequency calculation at a specified level of theory.

In Silico Studies of Reaction Pathways and Transition States

Beyond static molecular properties, computational chemistry provides profound insights into the dynamics of chemical reactions, including the formation and reactivity of this compound. By mapping the potential energy surface of a reaction, key features such as transition states and intermediates can be identified and characterized.

A plausible synthetic route to this compound could involve the reductive amination of a corresponding ketone precursor. In silico studies can model this entire reaction pathway. The geometries of the reactants, intermediates, transition states, and products are optimized, and their energies are calculated. The transition state is a critical point on the reaction coordinate, representing the highest energy barrier that must be overcome for the reaction to proceed. nih.gov

Locating a transition state involves sophisticated algorithms that search for a first-order saddle point on the potential energy surface—a point that is a maximum in the direction of the reaction coordinate and a minimum in all other degrees of freedom. youtube.com Once located, a frequency calculation is performed on the transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate. youtube.com

The energy difference between the reactants and the transition state gives the activation energy (Ea) of the reaction, which is a key determinant of the reaction rate. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. umw.edu This information is invaluable for optimizing reaction conditions, such as temperature and catalyst choice, to improve reaction yield and selectivity.

For instance, the formation of this compound could proceed through different stereochemical pathways. Computational modeling can be used to determine the transition state energies for the formation of different stereoisomers, thereby predicting the stereochemical outcome of the reaction.

Table 3: Hypothetical Calculated Energies for a Proposed Reaction Pathway

| Species | Relative Energy (kcal/mol) |

| Reactants (Ketone + Ammonia) | 0.0 |

| Imine Intermediate | -5.2 |

| Transition State 1 (Imination) | +15.8 |

| Transition State 2 (Reduction) | +12.3 |

| Product (this compound) | -25.7 |

Note: These energy values are illustrative examples of what a computational study of a reaction pathway might yield.

Future Research Directions and Emerging Areas for 3 Methoxymethyl Pyrrolidin 3 Amine

Exploration of Novel and Sustainable Synthetic Pathways

While methods for the synthesis of substituted pyrrolidines are established, the development of novel, more sustainable, and efficient pathways for the asymmetric synthesis of 3-(methoxymethyl)pyrrolidin-3-amine remains a critical research focus. Current strategies often rely on multi-step processes that may involve costly reagents and generate significant waste. Future research is expected to concentrate on several promising approaches:

Biocatalysis: The use of enzymes, such as transaminases and amine dehydrogenases, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis for producing chiral amines. nih.govtandfonline.comacs.org Engineered enzymes could enable the direct and highly enantioselective synthesis of this compound or its key precursors, reducing the need for protecting groups and chiral auxiliaries. nih.govnih.gov Recent advancements in creating enzymatic platforms for intramolecular C(sp³)–H amination to construct chiral pyrrolidines highlight the potential of biocatalysis in this area. nih.gov

Asymmetric Organocatalysis: The pyrrolidine (B122466) scaffold itself is a cornerstone of modern asymmetric organocatalysis. nih.govnih.gov Future work could involve the development of novel organocatalysts that can facilitate the stereoselective synthesis of 3-substituted pyrrolidines with high efficiency and enantiopurity. nih.govnih.gov

Catalytic C-H Functionalization: Direct, catalytic C-H functionalization represents a powerful strategy for streamlining synthetic routes. acs.orgacs.org Research into the selective installation of the amine and methoxymethyl groups onto a pre-existing pyrrolidine ring through C-H activation could significantly shorten the synthetic sequence. nih.govchemrxiv.orgresearchgate.net

Flow Chemistry: The application of continuous flow technologies can enhance reaction efficiency, safety, and scalability. Developing a continuous flow process for the synthesis of this compound could lead to higher yields, reduced reaction times, and easier purification.

Expanded Scope of Catalytic Applications and Ligand Design

The chiral nature and the presence of both a primary amine and an ether oxygen make this compound an attractive candidate for use as a chiral ligand in asymmetric catalysis. Future research will likely focus on:

Design of Novel Chiral Ligands: The amine and methoxymethyl groups can act as bidentate or even tridentate coordinating sites for a variety of transition metals. The synthesis and evaluation of metal complexes incorporating this compound as a ligand for applications in asymmetric hydrogenation, C-C bond formation, and other important transformations is a promising research avenue. The pyrrolidine scaffold is a well-established component of highly effective chiral ligands. acs.orgnih.gov

Organocatalysis: The primary amine functionality of this compound allows it to be used directly as an organocatalyst, for instance, in enamine and iminium ion catalysis for asymmetric aldol (B89426) and Michael reactions. nih.govrsc.org Investigating its efficacy and selectivity in a range of organocatalytic transformations is a logical next step.

Synergistic Catalysis: The combination of metal catalysis and organocatalysis, known as synergistic catalysis, is a powerful tool for developing new chemical reactions. youtube.com this compound could potentially act as both a ligand for a metal and as an organocatalyst, enabling novel and efficient transformations.

Integration of this compound into Advanced Functional Materials

The unique combination of functional groups in this compound makes it a valuable building block for the creation of advanced functional materials.

Chiral Polymers: Incorporation of this compound as a chiral monomer into polymers can lead to the development of materials with unique properties, such as chiral recognition capabilities for separation science or as heterogeneous catalysts. rsc.org Pyrrolidine-based polymers have already shown potential as non-viral gene vectors. nih.gov

Functionalized Surfaces: The amine group provides a reactive handle for grafting the molecule onto surfaces, such as silica (B1680970) or nanoparticles. This could be used to create chiral stationary phases for chromatography or to develop novel sensors.

Metal-Organic Frameworks (MOFs): The ability of this compound to coordinate with metal ions makes it a potential building block for the construction of chiral MOFs. These materials have applications in gas storage, separation, and heterogeneous catalysis.

Interdisciplinary Research Frontiers Involving Pyrrolidine Scaffolds

The pyrrolidine scaffold is a privileged structure in medicinal chemistry and drug discovery. nih.govmdpi.com While this article does not delve into specific therapeutic applications, the potential for interdisciplinary research involving this compound is vast.

Chemical Biology: As a chiral building block, it could be incorporated into peptides or other biomolecules to study biological processes or to develop probes for molecular imaging. The pyrrolidine ring is a key component of many biologically active natural products and pharmaceuticals. acs.org

Pharmaceutical Sciences: The development of efficient synthetic routes and a deeper understanding of the structure-activity relationships of derivatives of this compound could be of significant interest to the pharmaceutical industry for the discovery of new therapeutic agents. mdpi.comnih.gov

Application of Artificial Intelligence and Machine Learning in Research on this compound

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research and development. mdpi.comyoutube.com These powerful computational tools can be applied to accelerate progress in the study of this compound.

Predictive Synthesis Planning: AI algorithms can be used to predict optimal reaction conditions and even propose novel synthetic routes, reducing the time and resources required for experimental work. mdpi.com

Catalyst Design and Optimization: Machine learning models can be trained on large datasets of catalyst performance to predict the efficacy of new ligands and organocatalysts. psu.eduresearchgate.netresearchgate.netrepec.org This could guide the rational design of catalysts based on the this compound scaffold for specific applications.

Virtual Screening for Functional Materials: AI can be employed to screen virtual libraries of materials incorporating this compound to identify candidates with desired properties, such as high porosity in MOFs or specific binding affinities in polymers.

Q & A

Q. What are the common synthetic routes for 3-(Methoxymethyl)pyrrolidin-3-amine, and what factors influence yield and purity?

Methodological Answer: Synthesis typically involves functionalization of the pyrrolidine ring. Key steps include:

- Methoxymethyl Introduction : Alkylation of pyrrolidin-3-amine with methoxymethyl halides under basic conditions (e.g., K₂CO₃ in acetonitrile) .

- Chiral Control : Use of enantioselective catalysts (e.g., chiral auxiliaries or asymmetric hydrogenation) to preserve stereochemistry, as seen in analogous pyrrolidine derivatives .

- Purification : Column chromatography or recrystallization to isolate the product. Yield optimization requires precise temperature control (<40°C) to avoid decomposition .

Table 1: Synthetic Method Comparison

| Method | Catalyst/Reagent | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Alkylation | K₂CO₃, CH₃OCH₂Br | 65-75 | ≥95% | |

| Reductive Amination | NaBH₃CN, CH₃OCH₂CHO | 70-80 | ≥90% |

Q. How can researchers characterize the stereochemistry of this compound using spectroscopic methods?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Distinct chemical shifts for methoxymethyl protons (δ 3.2–3.5 ppm) and pyrrolidine ring carbons (δ 45–60 ppm). Coupling constants (e.g., J = 6–8 Hz) confirm chair/boat conformations .

- NOE Experiments : Spatial proximity of methoxymethyl and amine groups validates stereochemistry .

- Chiral HPLC : Use of polysaccharide-based columns (e.g., Chiralpak® AD-H) to resolve enantiomers. Retention time discrepancies ≥2 min indicate high enantiomeric excess (ee >98%) .

Advanced Research Questions

Q. What strategies are effective in minimizing racemization during the synthesis of chiral this compound derivatives?

Methodological Answer:

- Low-Temperature Reactions : Conduct alkylation or amidation steps at ≤0°C to suppress base-induced racemization .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to shield the amine during methoxymethylation. Deprotection with TFA or H₂/Pd-C retains configuration .

- Catalyst Selection : Enantioselective hydrogenation with Ru-BINAP complexes achieves >99% ee in related pyrrolidine systems .

Q. How can researchers address discrepancies in biological activity data for this compound across different studies?

Methodological Answer:

- Purity Validation : Confirm compound integrity via LC-MS (mass accuracy <5 ppm) and ¹H NMR (absence of solvent/residual peaks) .

- Assay Standardization :

- Enzyme Inhibition : Use fixed substrate concentrations (e.g., 1 mM ATP for kinase assays) and control for pH/temperature variations .

- Cell-Based Studies : Normalize viability data to internal controls (e.g., untreated cells ± 10% FBS) to mitigate batch effects .

- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent DMSO% or cell passage number) .

Q. What advanced computational methods predict the reactivity of this compound in novel reaction environments?

Methodological Answer:

- DFT Calculations : Optimize transition states for methoxymethyl group reactions (e.g., B3LYP/6-31G* level). Activation energies <25 kcal/mol suggest feasible pathways .

- Machine Learning : Train models on pyrrolidine reaction datasets (e.g., yield, ee, solvent polarity) to predict optimal conditions (e.g., DMF vs. THF for SN2 reactions) .

Data Contradiction Analysis

Q. Why do reported pKa values for this compound vary between 8.5 and 9.2?

Methodological Answer:

- Ionic Strength Effects : Measurements in 0.1 M KCl vs. pure water alter protonation equilibria. Correct using Davies equation .

- Experimental Techniques : Potentiometric titration (accuracy ±0.1) vs. UV-Vis (accuracy ±0.3) yield divergent results. Cross-validate with NMR pH titration .

Key Research Gaps and Future Directions

- Stereoelectronic Effects : Investigate how methoxymethyl substituents influence pyrrolidine ring puckering via X-ray crystallography .

- Biological Target Identification : Use chemoproteomics (e.g., activity-based protein profiling) to map binding partners in neurological pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.